5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Overview

Description

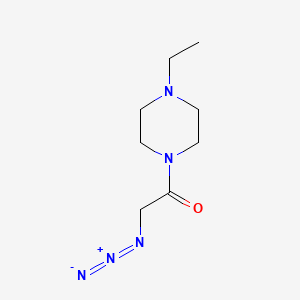

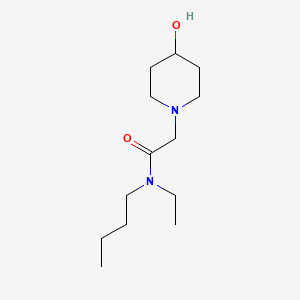

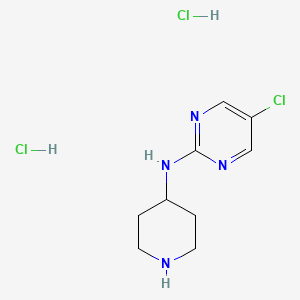

5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride, also known as CPP, is a chemical compound that has gained significant attention from the scientific community due to its diverse applications in different fields of research and industry. It has a CAS Number of 1197941-02-8 . The IUPAC name is N-(5-chloro-2-pyridinyl)-N-(4-piperidinyl)amine dihydrochloride .

Molecular Structure Analysis

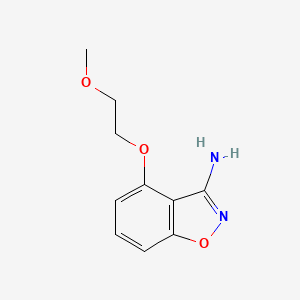

The molecular structure of this compound can be represented by the InChI code:1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2,(H,13,14);2*1H . This indicates the presence of a pyrimidine ring, a piperidine ring, and a chlorine atom in the structure. The molecular weight is 284.62 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.62 . It is a powder at room temperature . It’s worth noting that the physical and chemical properties of a compound can greatly influence its reactivity and its potential applications.Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in the synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review by Parmar, Vala, and Patel (2023) emphasizes the synthetic pathways employed for developing substituted pyranopyrimidine derivatives through one-pot multicomponent reactions. These processes demonstrate the versatility and importance of hybrid catalysts in synthesizing complex organic compounds relevant to pharmaceutical research (Parmar, Vala, & Patel, 2023).

Antidepressants Targeting 5-HT1A Receptors

The compound's relevance extends into neuroscience, where Wang et al. (2019) explore the structure and function of the 5-HT1A receptor, a critical protein in the brain's serotonin system. They note that many drugs targeting the 5-HT1A receptor, including antidepressants, feature functional groups such as piperazine, piperidine, and pyrimidine. This indicates the potential of 5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride and similar compounds in the development of new treatments for depression and other CNS disorders by targeting specific neurotransmitter systems (Wang et al., 2019).

Synthesis of N-heterocycles via Sulfinimines

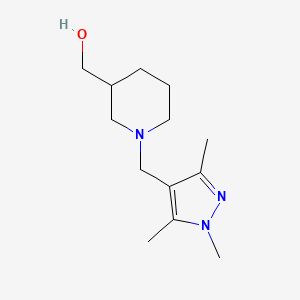

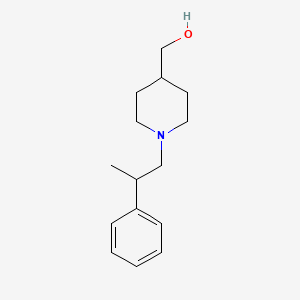

Philip et al. (2020) discuss the application of chiral sulfinamides, particularly tert-butanesulfinamide, in the asymmetric synthesis of N-heterocycles, including piperidines and pyrrolidines. These compounds are foundational in developing natural products and therapeutics. The review highlights the general access to structurally diverse N-heterocycles, underscoring the significance of methodologies that could potentially be applied to or inspired by the synthesis of this compound derivatives for pharmaceutical applications (Philip, Radhika, Saranya, & Anilkumar, 2020).

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in various cellular processes, including cell proliferation and survival .

Mode of Action

This compound interacts with its target by binding to the protein kinase B (PKB), also known as Akt . This binding leads to the activation of the kinase by phosphorylation on Ser473 and Thr308 . The activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This process promotes cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Result of Action

The molecular and cellular effects of this compound’s action involve promoting cell proliferation and survival, protein translation, and progression through the cell cycle . It also has antiapoptotic effects .

Action Environment

It is generally recommended to store the compound at room temperature and to handle it with proper protective equipment to prevent spills from entering sewers, watercourses, or low areas .

properties

IUPAC Name |

5-chloro-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.2ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;;/h5-6,8,11H,1-4H2,(H,12,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYQPKQOYGDQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=C(C=N2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl 1-(tert-butyl) 2-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1,4-piperazinedicarboxylate](/img/structure/B1474100.png)

![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B1474105.png)

![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)

![Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1474107.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1474108.png)

![[1-(Pyrrolidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474109.png)